molecular formula C7H9Br2NO B11840482 2-(Bromomethyl)-3-methoxypyridine hydrobromide

2-(Bromomethyl)-3-methoxypyridine hydrobromide

Cat. No.: B11840482
M. Wt: 282.96 g/mol
InChI Key: XGKGWIUTVUFSDP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxypyridine hydrobromide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methoxypyridine hydrobromide typically involves the bromination of 3-methoxypyridine. One common method is the reaction of 3-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures. The bromination process yields 2-(Bromomethyl)-3-methoxypyridine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) .

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of electrochemical bromination, where bromine is generated in situ from hydrobromic acid in a flow electrochemical reactor. This method minimizes the use of hazardous reagents and reduces waste production .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted pyridine derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Methyl-substituted pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-methoxypyridine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methoxypyridine hydrobromide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride

Comparison

2-(Bromomethyl)-3-methoxypyridine hydrobromide is unique due to the presence of both a bromomethyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the methoxy group can influence the electron density on the pyridine ring, affecting the compound’s reactivity in substitution and oxidation reactions. Additionally, the presence of the methoxy group can enhance the compound’s solubility in organic solvents, making it more versatile for various applications .

Biological Activity

2-(Bromomethyl)-3-methoxypyridine hydrobromide is a pyridine derivative characterized by a bromomethyl group at the second position and a methoxy group at the third position of the pyridine ring. Its chemical formula is C₇H₉Br₂N O·HBr, with a molecular weight of approximately 282.96 g/mol. This compound is primarily noted for its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactivity and stability in various solvents.

The compound's reactivity stems from its ability to undergo nucleophilic substitution reactions, facilitated by the bromomethyl group, which acts as an effective leaving group. This property allows it to interact with various nucleophiles, leading to the formation of more complex organic molecules.

PropertyValue
Chemical FormulaC₇H₉Br₂N O·HBr
Molecular Weight282.96 g/mol
Primary Functional GroupsBromomethyl, Methoxy

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been studied for their therapeutic potential. Pyridine derivatives are often explored for interactions with biological targets such as enzymes and receptors, particularly in drug development aimed at treating central nervous system disorders and inflammatory diseases.

Similar Compounds and Their Activities

Research on related pyridine derivatives suggests potential biological activities that could be extrapolated to this compound:

  • Antimicrobial Activity : Some pyridine derivatives have demonstrated antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
  • Anticancer Properties : Certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) elevation, which triggers apoptotic pathways.

Case Studies and Research Findings

  • Nucleophilic Substitution Reactions : Studies indicate that compounds similar to this compound can effectively engage in nucleophilic substitution, leading to novel compounds with enhanced biological activity. For instance, modifications at the third position can significantly alter the compound's reactivity and biological profile.
  • Anticancer Mechanisms : Research has highlighted that certain pyridine-based compounds can induce ROS production selectively in cancer cells, leading to apoptosis. This mechanism has been observed in melanoma cell lines where specific structural features were crucial for their anticancer activity .
  • Neuroprotective Effects : Some studies have explored the neuroprotective capacity of related compounds against neurotoxins associated with Parkinson's disease. These investigations suggest that structural modifications can enhance the ability of these compounds to cross the blood-brain barrier and exert protective effects on dopaminergic neurons .

Properties

Molecular Formula

C7H9Br2NO

Molecular Weight

282.96 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxypyridine;hydrobromide

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H

InChI Key

XGKGWIUTVUFSDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)CBr.Br

Origin of Product

United States

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